molecular formula C27H24ClN3O2S B2845573 [5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-40-2

[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2845573
CAS No.: 892417-40-2
M. Wt: 490.02
InChI Key: CYEBAUFLVVJFLT-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system, a 3-chlorophenyl substituent, and a benzylsulfanyl group derived from 2,5-dimethylphenylmethyl. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with high specificity.

Properties

IUPAC Name

[5-(3-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S/c1-15-7-8-16(2)19(9-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-5-4-6-21(28)10-18/h4-10,12,32H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEBAUFLVVJFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS Number: 892417-40-2) is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC27H24ClN3O2S
Molecular Weight490.0 g/mol
CAS Number892417-40-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Structural Characteristics

The compound features a tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the chlorophenyl and dimethylphenyl groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this one may interact with specific enzymes or receptors involved in various biological pathways. For example, they may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes . Additionally, compounds with similar structures have shown potential in modulating the WNT/β-catenin signaling pathway, which is crucial in cancer progression .

Anti-inflammatory Effects

Compounds derived from similar structures have been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives exhibit dual inhibition of COX and LOX pathways, suggesting a potential therapeutic application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study focused on a structurally related compound demonstrated an EC50 value of 7.1 ± 0.6 μM against HCT116 colon cancer cells. The results indicated that the compound induced significant levels of reactive oxygen species (ROS), contributing to its anticancer effects .

Study 2: Anti-inflammatory Activity

Another investigation assessed a series of benzylidene derivatives for their ability to inhibit COX and LOX enzymes in rat models. The most potent compound exhibited an IC50 of 0.77 μM for LOX inhibition and showed oral activity in vivo, indicating promising anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s tricyclic core and substituent groups align it with bioactive molecules such as:

Schizolaenone C: A tricyclic diterpene with anti-inflammatory properties. Both share fused ring systems, but schizolaenone lacks the sulfanyl and chlorophenyl groups, resulting in lower electrophilic reactivity .

Nymphaeol B: A prenylated flavonoid with a benzopyran core. While nymphaeol B exhibits antioxidant activity, the target compound’s sulfur and nitrogen atoms may confer distinct redox properties .

Fluoxetine derivatives : The oxa-aza ring system resembles SSRIs (e.g., fluoxetine), but the chlorophenyl and sulfanyl groups differentiate its pharmacokinetic profile, likely enhancing blood-brain barrier penetration .

Mechanistic and Pharmacokinetic Insights

  • Electrophilic Reactivity: The benzylsulfanyl group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like acetylcholinesterase, a mechanism absent in non-sulfurated analogs .
  • Solubility: The polar methanol moiety improves aqueous solubility (logP ~2.8) compared to lipophilic diterpenes (logP ~5.2) but reduces membrane permeability relative to fluoxetine (logP ~4.0) .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis should follow multi-step protocols involving sulfanyl group introduction via nucleophilic substitution and cyclization under controlled conditions. Characterization requires:

  • X-ray crystallography to resolve the tricyclic core (as demonstrated in analogous tricyclic structures; see crystallographic parameters in ).
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Table 1: Key Characterization Parameters

TechniquePurposeCritical Parameters
X-rayStructural confirmationR factor < 0.05, mean bond length deviation ≤ 0.005 Å
NMRSubstituent mappingChemical shift alignment with DFT-predicted values
HRMSMolecular formulaMass accuracy ≤ 3 ppm

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

  • Solubility: Use shake-flask methods with solvents of varying polarity (e.g., DMSO, water, ethanol) at 25°C. Monitor via UV-Vis spectroscopy .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, exposure times). To address this:

  • Replicate studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) .
  • Apply dose-response modeling (e.g., EC₅₀ comparisons) to normalize activity across datasets .
  • Cross-validate with in silico docking studies to identify binding site interactions that may explain potency differences .

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Answer: Follow a tiered approach:

  • Phase 1 (Lab): Measure partition coefficients (log P), hydrolysis rates, and photodegradation half-lives under controlled UV exposure .
  • Phase 2 (Field): Use mesocosm systems to simulate aquatic/terrestrial ecosystems, tracking bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Table 2: Key Environmental Parameters

ParameterMethodRelevance
log PShake-flask/ChromatographyPredicts bioaccumulation potential
t₁/₂ (Hydrolysis)HPLC-UVStability in aquatic systems
BCF (Bioaccumulation)OECD 305Ecological risk assessment

Q. What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding using force fields (e.g., AMBER) to assess conformational stability .
  • QSAR Modeling: Corrogate substituent effects (e.g., chlorophenyl vs. methyl groups) with activity using datasets from PubChem or ChEMBL .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize variability?

Answer:

  • Use randomized block designs with split-plot arrangements (e.g., compound concentration as main plot, exposure time as subplot) to control for environmental variables .
  • Include positive/negative controls (e.g., known inhibitors/solvent-only) and ≥4 replicates per treatment .

Q. What frameworks guide the integration of theoretical models with experimental data?

Answer: Align research with evidence-based inquiry principles :

  • Link hypotheses to established theories (e.g., Hammett equation for substituent effects) to contextualize results .
  • Validate computational predictions (e.g., docking scores) with experimental IC₅₀ values through Bland-Altman analysis .

Data Analysis & Interpretation

Q. How can researchers address non-linear relationships in structure-activity data?

Answer: Apply piecewise regression models to identify threshold effects (e.g., hydrophobicity vs. activity). For example:

   y = \begin{cases}  
   β_0 + β_1x & \text{if } x ≤ c \\  
   β_0 + β_1c + β_2(x - c) & \text{if } x > c  
   \end{cases}  

Here, c represents the critical log P value beyond which activity plateaus .

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